molecular formula C23H24N2O B11477431 2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-benzimidazole

2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-benzimidazole

Cat. No.: B11477431
M. Wt: 344.4 g/mol
InChI Key: DXIZNEMJWIWVHI-UHFFFAOYSA-N
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Description

2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-benzimidazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the reaction of naphthalen-2-ol with a suitable alkylating agent to form the naphthalen-2-yloxy intermediate. This intermediate is then reacted with 1-pentyl-1H-benzimidazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like column chromatography or recrystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-yloxy carboxylic acids, while reduction could produce naphthalen-2-yloxy alcohols.

Scientific Research Applications

2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved could include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(naphthalen-1-yloxy)methyl]-1-pentyl-1H-benzimidazole
  • 2-[(naphthalen-2-yloxy)methyl]-1-ethyl-1H-benzimidazole
  • 2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-imidazole

Uniqueness

2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthalen-2-yloxy group provides enhanced stability and reactivity compared to similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

2-(naphthalen-2-yloxymethyl)-1-pentylbenzimidazole

InChI

InChI=1S/C23H24N2O/c1-2-3-8-15-25-22-12-7-6-11-21(22)24-23(25)17-26-20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16H,2-3,8,15,17H2,1H3

InChI Key

DXIZNEMJWIWVHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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